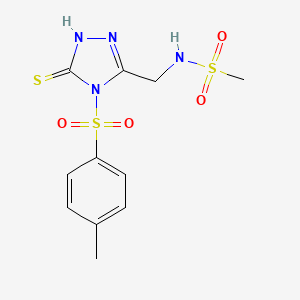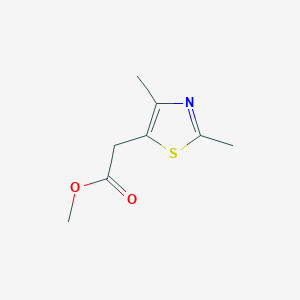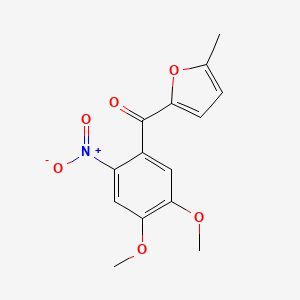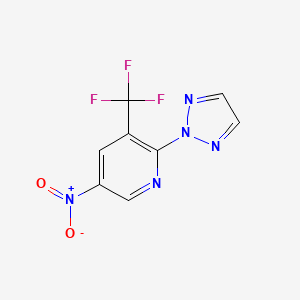
5-nitro-2-(2H-1,2,3-triazol-2-yl)-3-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-nitro-2-(2H-1,2,3-triazol-2-yl)-3-(trifluoromethyl)pyridine: is a heterocyclic compound that features a pyridine ring substituted with a nitro group, a triazole ring, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-(2H-1,2,3-triazol-2-yl)-3-(trifluoromethyl)pyridine typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Nitration: Introduction of the nitro group onto the pyridine ring.
Triazole Formation: Cyclization reaction to form the triazole ring.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent reaction condition controls.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The triazole and pyridine rings can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide, alkylating agents like methyl iodide.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Potential use as an antimicrobial agent due to its unique structure.
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Medicine
Drug Development: Investigated for its potential as a lead compound in drug development for various diseases.
Industry
Materials Science: Used in the development of new materials with unique properties.
Agriculture: Potential use in the development of new agrochemicals.
Wirkmechanismus
The mechanism of action of 5-nitro-2-(2H-1,2,3-triazol-2-yl)-3-(trifluoromethyl)pyridine depends on its application. For example:
Antimicrobial Activity: The compound may disrupt microbial cell membranes or inhibit essential enzymes.
Enzyme Inhibition: It may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine: Lacks the trifluoromethyl group.
2-(2H-1,2,3-triazol-2-yl)-3-(trifluoromethyl)pyridine: Lacks the nitro group.
5-nitro-3-(trifluoromethyl)pyridine: Lacks the triazole ring.
Uniqueness
5-nitro-2-(2H-1,2,3-triazol-2-yl)-3-(trifluoromethyl)pyridine is unique due to the presence of all three functional groups (nitro, triazole, and trifluoromethyl) on the pyridine ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H4F3N5O2 |
|---|---|
Molekulargewicht |
259.14 g/mol |
IUPAC-Name |
5-nitro-2-(triazol-2-yl)-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H4F3N5O2/c9-8(10,11)6-3-5(16(17)18)4-12-7(6)15-13-1-2-14-15/h1-4H |
InChI-Schlüssel |
DWWPTQJZKGAGNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN(N=C1)C2=C(C=C(C=N2)[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-5,5,7-trimethyl-5H-pyrrolo[2,3-c]pyridazin-6(7H)-one](/img/structure/B11767338.png)
![Methyl 3-(benzo[d]thiazol-2-yl)propanoate](/img/structure/B11767356.png)
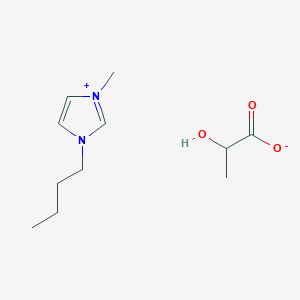
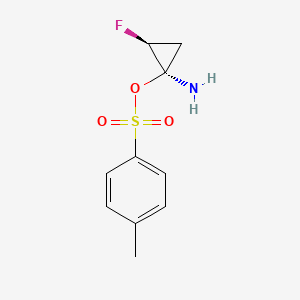
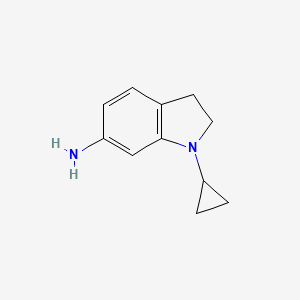


![4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde](/img/structure/B11767400.png)
